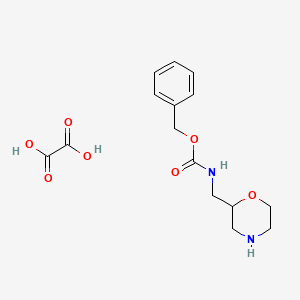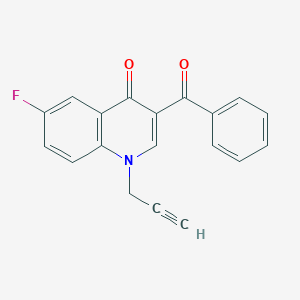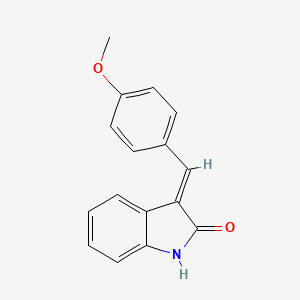
3-(4-Methoxybenzylidene)-2-indolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxybenzylidene)-2-indolinone is an organic compound that belongs to the class of indolinones It is characterized by the presence of a methoxybenzylidene group attached to the indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzylidene)-2-indolinone typically involves the condensation of 4-methoxybenzaldehyde with 2-indolinone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzylidene)-2-indolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the indolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-(4-methoxybenzyl)-2-indolinol.
Substitution: Formation of various substituted indolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzylidene)-2-indolinone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, such as apoptosis in cancer cells or reduced inflammation in immune cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)isonicotinohydrazone: This compound shares the methoxybenzylidene group but differs in its core structure, which is based on isonicotinohydrazone.
1-(4-Methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one: This compound has a similar methoxybenzylidene group but features a piperidinone core.
Uniqueness
3-(4-Methoxybenzylidene)-2-indolinone is unique due to its indolinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(3E)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10+ |
InChI Key |
SOHLANGNFXOOEF-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15122938.png)
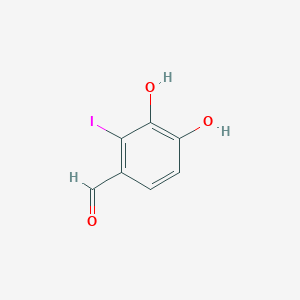
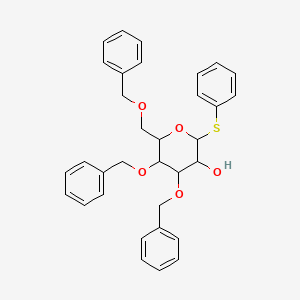
![Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate](/img/structure/B15122952.png)
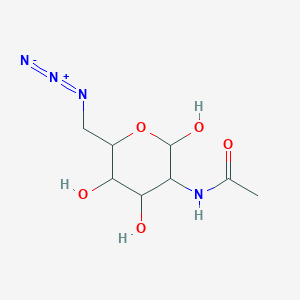
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15122961.png)

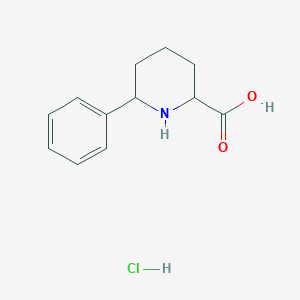
![1-(R)-(Cyclopropanesulfonimidoyl)-4-nitrobenzenecompdwith(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioicAcid](/img/structure/B15122988.png)
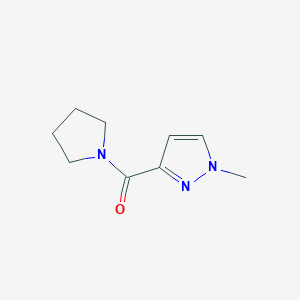
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B15123006.png)

